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1H-Indene, 3-(methylthio)-

Cat. No.: B3058617
CAS No.: 90474-54-7
M. Wt: 162.25 g/mol
InChI Key: CJWATRWPELDFBZ-UHFFFAOYSA-N
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Description

Contextualization within Indene (B144670) Chemistry

Indene, with the chemical formula C₉H₈, is composed of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.org This structure imparts a unique combination of aromaticity and reactivity, making it a versatile scaffold in organic synthesis. The cyclopentene ring can be easily functionalized, and the acidity of the methylene (B1212753) protons allows for the formation of the indenyl anion, a potent nucleophile and a common ligand in organometallic chemistry. wikipedia.org

The subject of this article, 1H-Indene, 3-(methylthio)- , is a derivative of indene where a methylthio (-SCH₃) group is attached to the third position of the indene ring. The introduction of a sulfur-containing substituent can significantly influence the electronic properties, reactivity, and potential applications of the parent indene molecule. Research into heteroatom-substituted indenes, including those with sulfur, is an active area of investigation. For instance, the synthesis of 3-(methylthio)indene has been documented, along with its use in forming a half-sandwich titanium dichloride complex. researchgate.net This highlights its role as a precursor in organometallic synthesis.

Properties of Indene

Property Value
Chemical Formula C₉H₈
Molar Mass 116.16 g/mol
Appearance Colorless liquid
Density 0.997 g/mL
Melting Point -1.8 °C
Boiling Point 181.6 °C
Acidity (pKa) 20.1 (in DMSO)

Data sourced from wikipedia.org

Significance of Indene Derivatives in Chemical Sciences

The versatility of the indene skeleton has led to its widespread use in several areas of chemical science. nih.govresearchgate.net The ability to introduce a wide variety of functional groups onto the indene ring system allows for the fine-tuning of its properties for specific applications. organic-chemistry.org

Role as Ligands in Organometallic Chemistry

Indene derivatives are highly valued as ligands in the field of organometallic chemistry. researchgate.net The indenyl ligand, formed by the deprotonation of an indene derivative, is isoelectronic with the cyclopentadienyl (B1206354) ligand but exhibits different coordination chemistry due to the fused benzene ring. This "indenyl effect" can influence the catalytic activity and selectivity of the resulting metal complexes. wikipedia.org

For example, heteroatom-substituted group 4 bis(indenyl)metallocene complexes have been synthesized and studied for their catalytic properties in polymerization processes. researchgate.net The synthesis of a half-sandwich titanium dichloride complex from 3-(methylthio)indene is a specific instance of the utility of such derivatives in creating new organometallic compounds. researchgate.net Rhenium-catalyzed reactions of aromatic imines with acetylenes or α,β-unsaturated carbonyl compounds can also produce indene derivatives that serve as ligands for metal complexes. scispace.com

Importance in Materials Science

Indene derivatives are crucial components in the development of advanced materials. researchgate.net Their rigid, planar structure and tunable electronic properties make them suitable for incorporation into polymers and other functional materials. ontosight.ai For instance, indene/coumarone thermoplastic resins are a primary industrial application of indene. wikipedia.org

Furthermore, indene derivatives are investigated as precursors for complex organic molecules with potential applications in materials science. ontosight.ai The synthesis of fullerene-indene adducts exemplifies their use in creating novel materials for electronic applications. acs.orgnih.gov

Utility as Structural Units in Molecular Machines and Organic Photovoltaics

The unique structural and electronic properties of indene derivatives have led to their use in the construction of molecular-level devices.

In the field of molecular machines , indene-based structures have been explored as core components. For instance, light-driven molecular motors have been synthesized using indene derivatives. mdpi.com Additionally, an indenyl-metal complex has been designed to regulate the rotation in a triptycene-based molecular machine, where a chemical stimulus triggers a haptotropic shift of the metal, altering the rotational speed. nih.gov

In organic photovoltaics (OPVs) , indene derivatives have shown significant promise. rsc.org They are used as building blocks for non-fullerene acceptors and as components in electron-transporting materials. acs.orgnih.govvtt.fi For example, indene-C₆₀ and indene-C₇₀ adducts have been synthesized and incorporated into OPV devices, demonstrating their potential to enhance power conversion efficiencies. aip.orgrepqj.com The ability to modify the indene structure with various functional groups allows for the tuning of the energy levels of the resulting materials, which is critical for efficient charge separation and transport in solar cells. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10S B3058617 1H-Indene, 3-(methylthio)- CAS No. 90474-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWATRWPELDFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60523321
Record name 3-(Methylsulfanyl)-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90474-54-7
Record name 3-(Methylsulfanyl)-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Indene, 3 Methylthio and Analogous Indene Derivatives

Direct Synthetic Approaches to 1H-Indene, 3-(methylthio)- and its Complexes

A review of the scientific literature did not yield specific, direct synthetic methodologies for 1H-Indene, 3-(methylthio)- or its complexes. Research has broadly focused on the synthesis of the indene (B144670) core and other substituted derivatives, as detailed in the following sections.

Diverse Chemical Transformations for Indene Core Construction

The synthesis of the indene core can be achieved through various chemical transformations, with metal-catalyzed reactions being particularly prominent. These methods provide access to a wide array of substituted indenes by facilitating the formation of the characteristic five-membered ring fused to a benzene (B151609) ring.

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the efficient construction of complex molecular architectures like the indene scaffold. Gold, silver, rhodium, and palladium catalysts have all been successfully employed in the development of elegant and effective cyclization and annulation strategies to access indene derivatives.

A novel and direct method for synthesizing polysubstituted indenes involves the gold-catalyzed intramolecular hydroalkylation of readily available ynamides. ulb.ac.be This reaction proceeds under mild conditions, utilizing an N-heterocyclic carbene-gold complex to generate highly electrophilic keteniminium ions. These reactive intermediates trigger a ulb.ac.beacs.org-hydride shift followed by cyclization to form the indene ring. ulb.ac.be The resulting densely functionalized indenes contain an endocyclic enamide, which serves as a versatile handle for further chemical modifications. ulb.ac.be

The proposed mechanism, supported by experimental and computational studies, begins with the activation of the ynamide by the gold catalyst to form a gold-keteniminium ion. nih.govacs.org This is followed by a rate-determining ulb.ac.beacs.org-hydride shift from the benzylic position to generate a benzylic carbocationic gold adduct. nih.govacs.org Subsequent cyclization, deprotonation, and protodeauration yield the final 2-aminoindene product. nih.govacs.org This methodology has been shown to be efficient for preparing a variety of 2-amino-indenes under practical, user-friendly conditions. acs.org

Table 1: Gold-Catalyzed Cyclization of Ynamides to Indenes

Catalyst Substrate Product Yield Reference
IPrAuNTf₂ Ynamide 2-Aminoindene Good to Excellent acs.org

This table summarizes the general findings. Specific yields for individual substrates can be found in the cited literature.

An innovative approach for the synthesis of polycyclic indene derivatives utilizes a silver-catalyzed carbon dioxide fixation on 2-alkynylindene derivatives. nih.govacs.org This cascade process involves the nucleophilic addition of an indenyl anion to carbon dioxide, forming a carbon-carbon bond, followed by an intramolecular cyclization onto the alkyne moiety, which is activated by the silver catalyst. nih.govacs.orgacs.org This method is applicable to a range of substrates, affording the corresponding polycyclic indene products in high yields. nih.govacs.org

The selectivity of the cyclization (endo/exo) can be controlled by the steric and electronic properties of the substituents on the substrates. nih.gov Notably, a 6-endo-selective cyclization has been achieved, leading to the formation of α-pyrone-fused indenes. nih.gov This reaction highlights the utility of carbon dioxide as a C1 source in constructing complex organic molecules. acs.org A similar silver-catalyzed carbon dioxide fixation has also been developed for 2-alkynylindole derivatives to produce tricyclic indoles. researchgate.netnih.gov

Table 2: Silver-Catalyzed Carbon Dioxide Fixation

Catalyst Substrate Product Key Feature Reference
Silver Catalyst 2-Alkynylindene Polycyclic Indene Derivative C-C bond formation with CO₂ nih.govacs.org

Rhodium catalysis has emerged as a powerful tool for the synthesis of indanone derivatives, which are precursors to indenes. One such method involves the Rh(III)-catalyzed annulative coupling of α-aroyl ketene (B1206846) dithioacetals and diazo compounds. researchgate.netrsc.org This transformation proceeds through the activation of both aryl and olefinic C−H bonds, directed by an enone carbonyl group, to construct highly functionalized indanones bearing a quaternary carbon stereocenter at the β-position. researchgate.netrsc.org The protocol is noted for its high efficiency, broad substrate scope, and compatibility with various functional groups. rsc.org

In a different approach, rhodium(III) catalysis enables the direct functionalization of the ortho-C–H bond of aromatic ketones, followed by an intramolecular cyclization sequence to yield indene derivatives. acs.org This cascade cyclization involves a conjugate addition of an α,β-unsaturated ketone and a subsequent aldol (B89426) condensation. acs.org Furthermore, rhodium-catalyzed C-H activation has been utilized in the telescoping synthesis of γ-lactone-fused indanones from tert-alkyl aryl ketones and methyl acrylate. acs.org Other rhodium-catalyzed methods include the decarbonylative cycloadditions of 1H-indene-1,2,3-triones and alkynes to produce indenones. rsc.org

Table 3: Rhodium-Catalyzed Synthesis of Indene and Indanone Derivatives

Catalyst System Reactants Product Key Transformation Reference
Rh(III) α-Aroyl ketene dithioacetals, Diazo compounds Functionalized Indanones Enone-directed C-H activation researchgate.netrsc.org
Rh(III) Aromatic ketones, α,β-Unsaturated ketones Indene Derivatives Cascade C-H functionalization/cyclization acs.org
[Rh(COD)Cl]₂/rac-BINAP 1H-Indene-1,2,3-triones, Alkynes Indenones/Quinones Decarbonylative cycloaddition rsc.org

Palladium catalysis offers an efficient route to 2-substituted indene-1,3(2H)-diones through an intramolecular carbonylative annulation. acs.orgorganic-chemistry.orgnih.gov This reaction utilizes stable and readily available 1-(2-halophenyl)-1,3-diones and employs phenyl formate (B1220265) as a carbon monoxide source. acs.org The use of phenyl formate is a greener alternative to employing toxic CO gas directly. acs.orgorganic-chemistry.org The reaction is typically carried out with a PdCl₂(MeCN)₂/XantPhos catalytic system in the presence of a base like K₃PO₄. organic-chemistry.org This protocol demonstrates a broad substrate scope, accommodating various substituents and providing good to excellent yields of the desired indene-1,3(2H)-dione derivatives. acs.orgorganic-chemistry.org

A related palladium-catalyzed cascade reaction between alkene-tethered aryl iodides and carbon monoxide has also been developed for the synthesis of complex polycyclic molecules that contain aryl-substituted quaternary stereocenters. rsc.org The mechanism is proposed to involve a Heck-type carbonylative cyclization followed by a ketene-involved Friedel–Crafts acylation. rsc.org

Table 4: Palladium-Catalyzed Carbonylative Annulation for Indene Derivatives

Catalyst System Reactants Product CO Source Reference
PdCl₂(MeCN)₂/XantPhos 1-(2-Halophenyl)-1,3-diones 2-Substituted Indene-1,3(2H)-diones Phenyl Formate acs.orgorganic-chemistry.orgnih.gov

Synthetic Routes to 1H-Indene, 3-(methylthio)- and its Analogs: A Review of Modern Methodologies

The indene framework is a crucial structural motif present in a wide array of natural products, pharmaceuticals, and materials science applications. The specific compound, 1H-Indene, 3-(methylthio)-, and its derivatives are of significant interest due to their potential biological activities and utility as synthetic intermediates. This article explores various modern synthetic methodologies for the preparation of the indene scaffold, with a focus on catalytic and metal-free strategies that offer efficiency, selectivity, and atom economy. While direct synthetic routes to 1H-Indene, 3-(methylthio)- via these methods are not extensively documented, the principles and examples provided for analogous indene derivatives are highly relevant and adaptable for the synthesis of this target molecule.

1 Metal-Catalyzed Synthetic Strategies

The use of transition metals as catalysts has revolutionized the synthesis of complex organic molecules, and the formation of the indene ring system is no exception. These methods often proceed under mild conditions with high efficiency and selectivity.

5 FeCl₃-Catalyzed Cyclizations

Iron(III) chloride (FeCl₃) has emerged as an inexpensive, abundant, and environmentally benign catalyst for various organic transformations, including the synthesis of indene derivatives. One notable approach involves the FeCl₃-catalyzed reaction of N-benzylic sulfonamides with internal alkynes. This method proceeds through the cleavage of a C(sp³)–N bond to generate a benzyl (B1604629) cation intermediate, which then undergoes cyclization with the alkyne to afford highly functionalized indenes with excellent regioselectivity. unibo.it

Another powerful application of FeCl₃ is in Prins-type cyclization reactions. This strategy has been successfully employed in the synthesis of highly substituted indenes and has been applied to the total synthesis of natural products like (±)-jungianol. mdpi.com The reaction likely proceeds through the formation of an allylic carbocation intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring followed by dehydration to furnish the indene core.

A cascade cyclization of propargylic alcohols and alkenes catalyzed by FeCl₃ provides an efficient and direct route to complex polycyclic indene-based compounds. nih.govnih.gov This reaction is proposed to proceed through an unusual carbon-carbon bond cleavage event. nih.gov

Table 1: Examples of FeCl₃-Catalyzed Synthesis of Indene Derivatives This table is interactive. Click on the headers to sort the data.

Starting Material(s) Catalyst Product Yield Reference
N-Benzylic sulfonamide and internal alkyne FeCl₃ Functionalized indene derivative Good to excellent unibo.it
Allylic tert-alcohol FeCl₃ Highly substituted indene Moderate mdpi.com

6 Platinum and Ruthenium-Catalyzed Cycloisomerizations

Platinum and ruthenium complexes are highly effective catalysts for the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes. unibo.itrsc.org These air-stable metal salts, such as PtCl₂, PtCl₄, and [RuCl₂(CO)₃]₂, can catalyze the reaction even at ambient temperatures. rsc.org The mechanism is believed to involve the electrophilic activation of the alkyne by the metal catalyst, which is then intercepted by a benzylic C-H bond. rsc.org Mechanistic studies, including labeling experiments and kinetic isotope effects, suggest that the reaction proceeds through the formation of a vinylidene intermediate and a turnover-limiting 1,5-hydride shift of a benzylic hydrogen. rsc.org

Ruthenium catalysts, such as TpRuPPh₃(CH₃CN)₂PF₆, have also been shown to effectively catalyze the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives to yield 1-substituted-1H-indenes. unibo.it The proposed mechanism for this transformation also involves a 1,5-hydrogen shift from an initial metal-vinylidene intermediate. unibo.it

Table 2: Examples of Platinum and Ruthenium-Catalyzed Indene Synthesis This table is interactive. Click on the headers to sort the data.

Starting Material Catalyst Product Yield Reference
1-Alkyl-2-ethynylbenzene PtCl₂ or PtCl₄ Substituted indene Good to excellent unibo.itrsc.org
1-Alkyl-2-ethynylbenzene [RuCl₂(CO)₃]₂ Substituted indene Good to excellent unibo.itrsc.org

2 Metal-Free Synthetic Strategies

The development of metal-free synthetic methods is of great importance in modern organic chemistry to avoid the cost and potential toxicity associated with transition metal catalysts. Several powerful metal-free strategies have been developed for the synthesis of the indene scaffold.

1 Graphene Oxide Mediated Approaches

Graphene oxide (GO), a readily available and inexpensive material, has recently been documented as an effective metal-free promoter for the synthesis of functionalized indenes. unibo.it This approach utilizes commercially available GO to facilitate the direct intramolecular Friedel-Crafts-type allylic alkylation of readily accessible Morita-Baylis-Hillman alcohols. unibo.it This method provides access to the indenyl core in good yields. unibo.it Spectroscopic and experimental investigations suggest that the reaction proceeds via a GO surface-mediated catalysis. unibo.it The π-system of the alcohol is thought to interact with the aromatic domains of the GO, which triggers the cyclization to form the indene. unibo.it

2 Brønsted Acid Catalyzed Cyclizations

Brønsted acids have proven to be highly effective catalysts for the cyclization of various precursors to form indene derivatives. A notable example is the cyclization of diaryl- and alkyl aryl-1,3-dienes, which, in the presence of a catalytic amount of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH), yields substituted indenes in good to excellent yields under mild conditions. unibo.it The reaction tolerates a wide range of substituents, including both electron-donating and electron-withdrawing groups. The proposed mechanism involves a Markovnikov-type protonation of the diene to form a stable benzylic carbocation, which then undergoes an intramolecular electrophilic aromatic substitution followed by deprotonation to regenerate the catalyst and furnish the indene product.

Table 3: Brønsted Acid Catalyzed Synthesis of Indene Derivatives This table is interactive. Click on the headers to sort the data.

Starting Material Catalyst Product Yield Reference
Diaryl-1,3-diene Trifluoromethanesulfonic acid (TfOH) Substituted indene Good to excellent unibo.it

3 Aldol-type Reactions and Dehydrations for Indene Scaffold Formation

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. An intramolecular aldol condensation can be a powerful tool for the construction of the five-membered ring of the indene scaffold. This strategy typically involves a precursor containing both a ketone or aldehyde functionality and an enolizable proton on a carbon that can attack the carbonyl group to form a five-membered ring.

The initial aldol addition product is a β-hydroxy ketone or aldehyde. Subsequent dehydration, often promoted by heat or acidic/basic conditions, leads to the formation of an α,β-unsaturated system, which in the case of indene synthesis, results in the characteristic double bond within the five-membered ring. The driving force for the dehydration is the formation of a stable conjugated system. While specific examples directly leading to 1H-Indene, 3-(methylthio)- are not highlighted, the general principle of using precursors that can undergo intramolecular aldol condensation-dehydration is a viable strategy for accessing the indene core.

3 Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the majority of the atoms of the starting materials, offer significant advantages in terms of efficiency and atom economy. Cascade reactions, on the other hand, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. Both strategies have been employed for the synthesis of indene derivatives.

For instance, cascade reactions of nitrones and allenes have been shown to facilitate the rapid synthesis of various heterocyclic compounds, and similar principles can be applied to the synthesis of carbocyclic systems like indenes. The development of novel multicomponent, cascade approaches for the synthesis of indole (B1671886) derivatives has been described, and these methodologies could potentially be adapted for the construction of the indene framework from simple starting materials. Furthermore, thermal cascade reactions of 1-diazonaphthalen-2(1H)-ones have been reported to produce diverse indene derivatives. These complex transformations often allow for the rapid assembly of the indene core with a high degree of molecular complexity.

Multicomponent and Cascade Reaction Sequences

Reactions Involving 1,3-Indanedione and Related Substrates

1,3-Indanedione is a versatile and privileged precursor for the synthesis of a wide array of indene derivatives. Its methylene (B1212753) group, positioned between two carbonyls, is highly acidic and serves as a key reactive site for condensation reactions.

A primary method for elaborating the 1,3-indanedione scaffold is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (like 1,3-indanedione) with an aldehyde or ketone. For instance, the condensation of 1,3-indanedione with various benzaldehydes is a common route to produce 2-aryl- or 2-benzylidene-1,3-indanedione derivatives. These reactions are typically carried out in solvents like ethanol (B145695) or benzyl alcohol, with a base such as piperidine (B6355638), at elevated temperatures. The resulting benzylidene derivatives are themselves important intermediates.

Research has demonstrated the synthesis of various styrylated indanedione derivatives through Knoevenagel condensation. nih.gov For example, condensing 1,3-indanedione with 3-nitrobenzaldehyde (B41214) using piperidine as a base in refluxing benzyl alcohol yields 2-(3-nitrobenzylidene)-2H-indene-1,3-dione in high yield. nih.gov These styrylated products can be further modified, for example, by converting them into Schiff bases to create more complex molecular architectures. nih.govwikipedia.org

The reaction conditions for these condensations can be tailored to control the outcome. The choice of solvent and base is crucial for achieving high yields and purity. nih.gov

Table 1: Examples of Knoevenagel Condensation with 1,3-Indanedione

Reactant 1 Reactant 2 Conditions Product Yield (%) Reference
1,3-Indanedione 3-Nitrobenzaldehyde Piperidine, Benzyl Alcohol, 90°C, 4-5h 2-(3-Nitrobenzylidene)-2H-indene-1,3-dione 98 nih.gov
Enediamine-Based Cascade Reactions for Indenodihydropyridines and Indenopyridines

Cascade reactions, also known as domino or tandem reactions, offer an efficient pathway to complex molecules by combining multiple bond-forming steps in a single synthetic operation. 1,1-Enediamines have emerged as powerful building blocks in such reactions for the synthesis of fused heterocyclic systems containing the indene core. acs.orgnih.govnih.gov

A notable example is the cascade reaction between 1,1-enediamines and 2-benzylidene-1H-indene-1,3(2H)-diones (BIDs). acs.orgnih.govnih.gov This reaction provides a selective synthesis of two distinct classes of products—indenodihydropyridines and indenopyridines—based on the choice of solvent and temperature. When the reaction is conducted in ethanol, it yields indenodihydropyridines, often with such high purity that they can be isolated by simple filtration. nih.govnih.gov Conversely, performing the reaction in 1,4-dioxane (B91453) at reflux temperature leads to the formation of indenopyridines through an oxidation step where air serves as the oxidant. acs.orgorganic-chemistry.org

The proposed mechanism for this transformation begins with a Michael addition of the enediamine to the benzylidene-indenedione substrate. acs.org This is followed by a series of tautomerizations (imine-enamine and enol-keto) and an intramolecular cyclization where an amino group attacks one of the carbonyls on the indanedione ring. acs.org Subsequent dehydration and, in the case of indenopyridine synthesis, oxidation, lead to the final aromatic product. acs.orgnih.gov This methodology is valued for its atom economy, high yields (often exceeding 90%), and use of environmentally benign solvents like ethanol. nih.gov

Table 2: Solvent-Dependent Synthesis of Indenopyridine Derivatives

Enediamine Substrate BID Substrate Solvent Conditions Product Type Yield Range (%) Reference
Various Various Ethanol Room Temp. Indenodihydropyridines 90-98 nih.gov

Synthesis of Sulfur-Containing Indene Analogues

The incorporation of sulfur, particularly in the form of methylthio (-SCH3) and sulfinyl (-S(O)CH3) groups, into the indene framework is of significant interest, leading to compounds with important biological activities.

Introduction of Methylthio and Sulfinyl Moieties into Indene Structures

The synthesis of the well-known non-steroidal anti-inflammatory drug (NSAID) Sulindac provides a classic example of introducing methylthio and sulfinyl groups onto an indene ring system. wikipedia.org The synthesis involves the condensation of an indene-acetic acid derivative with p-methylthiobenzaldehyde. wikipedia.org In this key step, a pre-formed indene nucleus, which already contains a fluorine and a methyl group, is functionalized at its active methylene position. The condensation is catalyzed by a base like sodium methoxide. wikipedia.org

The resulting product is an indene derivative bearing a p-methylthiobenzylidene group. This methylthio-containing compound is a direct precursor to the active drug form. The final step in the synthesis of Sulindac is the oxidation of the methylthio (sulfide) group to a methylsulfinyl (sulfoxide) group. wikipedia.org This oxidation is typically achieved using an oxidizing agent such as sodium metaperiodate. wikipedia.org Sulindac itself is a prodrug; it is the reduced sulfide (B99878) form, produced by liver enzymes, that is the active anti-inflammatory agent. wikipedia.org

The general principle involves creating a nucleophilic center on the indene ring, often by deprotonation of an acidic C-H bond, which can then react with an electrophilic sulfur species. Alternatively, a condensation strategy with a sulfur-containing aldehyde, as in the Sulindac synthesis, effectively appends the desired moiety. The subsequent oxidation of the sulfide to the sulfoxide (B87167) is a common and well-established transformation in organosulfur chemistry. nih.gov

Regioselective Synthesis of Methylthio-Substituted Heterocycles Featuring Indene Moieties

The regioselective synthesis of heterocycles, where the position of substituents is precisely controlled, is crucial for establishing structure-activity relationships in drug discovery and materials science. Synthesizing methylthio-substituted heterocycles fused to or incorporating an indene moiety requires strategies that control the formation of the heterocyclic ring in a specific orientation relative to the indene core and the placement of the methylthio group.

Methodologies often rely on the cyclocondensation of multifunctional precursors. For example, the synthesis of 1-aryl-3,4-substituted-5-(methylthio)pyrazoles has been achieved with high regioselectivity through the cyclocondensation of arylhydrazines with α-oxoketene dithioacetals. researchgate.net While this example does not directly feature an indene ring, the principle of using a dithioacetal as a precursor for a methylthio-substituted heterocycle is broadly applicable. An analogous strategy for an indene-fused system could involve an indanone-derived β-oxodithioester or α-oxoketene dithioacetal, which upon reaction with a dinucleophile like hydrazine, would yield a methylthio-substituted indeno-pyrazole. The regioselectivity is dictated by the differential reactivity of the carbonyl and dithioacetal groups in the precursor. researchgate.net

Another approach involves the multicomponent reaction of a thioamide, an aldehyde, and ammonium (B1175870) acetate (B1210297) to produce fully substituted fused pyrroles, a process that can be applied to indene-containing starting materials for a regioselective outcome. nih.gov Developing these selective methods is essential as the alternative often leads to mixtures of regioisomers that are difficult to separate. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 1h Indene, 3 Methylthio Systems

Structure-Reactivity Relationships

The reactivity of the indene (B144670) core and the functional groups attached to it is profoundly influenced by the electronic and steric nature of its substituents. The methylthio group at the 3-position of 1H-indene plays a significant role in modulating its chemical behavior.

The methylthio group (-SMe) is known to be an ortho-, para-directing group in electrophilic aromatic substitution reactions due to its ability to donate electron density to the aromatic ring via resonance. This electron-donating nature of the sulfur atom can influence the reactivity of the indene nucleus in 1H-Indene, 3-(methylthio)- towards electrophiles. The sulfur atom can stabilize adjacent carbocationic intermediates, thereby affecting the regioselectivity of electrophilic attack. rsc.org

In a broader context, the nature of substituents on the indene scaffold can control the selectivity of cyclization reactions. For instance, the endo/exo selectivity of the cyclization to form α-pyrone-fused indenes can be controlled by the steric or electronic effects of the substituents on the substrates. researchgate.net This highlights the general principle that substituents play a critical role in directing the outcome of reactions involving the indene core.

Nucleophilic vinylic substitution (SNV) is a class of reactions that can occur at the double bond of the five-membered ring in indene derivatives. The presence of the methylthio group as a leaving group in such reactions has been a subject of kinetic studies.

A detailed kinetic investigation of the SNV reactions of 2-(methylthiobenzylidene)-1,3-indandione with hydroxide (B78521) and thiolate ions in aqueous DMSO provides significant insights into the structure-reactivity relationships. organic-chemistry.org This compound, being structurally analogous to a derivative of 1H-Indene, 3-(methylthio)-, serves as an excellent model system. The study revealed that reactions with thiolate ions proceed through two distinct kinetic processes: a rapid, reversible attachment of the nucleophile to form a tetrahedral intermediate, followed by the conversion of this intermediate to the final products. organic-chemistry.org

The rate constants for these processes were determined, allowing for a detailed discussion of the effects of activating substituents and leaving groups on the rate and equilibrium constants. organic-chemistry.org

Kinetic Data for the Reaction of 2-(methylthiobenzylidene)-1,3-indandione with Thiolate Ions
Nucleophilek1RS (M-1s-1)k-1RS (s-1)k2RS (s-1)
n-BuS-Data not explicitly provided in abstractData not explicitly provided in abstractData not explicitly provided in abstract
HOCH2CH2S-Data not explicitly provided in abstractData not explicitly provided in abstractData not explicitly provided in abstract
MeO2CCH2S-Data not explicitly provided in abstractData not explicitly provided in abstractData not explicitly provided in abstract

Note: The abstract mentions the determination of these rate constants, but does not provide the specific numerical values. The table is presented to illustrate the type of data obtained in such studies.

In contrast, the reaction with the hydroxide ion only allowed for the determination of the rate constant for the initial nucleophilic attack, as the tetrahedral intermediate did not accumulate to a detectable level. organic-chemistry.org These findings underscore the complex interplay between the nucleophile, the substrate, and the leaving group in determining the mechanism and kinetics of SNV reactions.

The functional groups present on the 1H-Indene, 3-(methylthio)- scaffold can undergo a variety of chemical transformations. The methylthio group itself is susceptible to both oxidation and reduction.

Oxidation: The methylthio group can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. researchgate.net This transformation can be achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). The oxidation state of the sulfur atom significantly alters the electronic properties of the substituent, turning the electron-donating methylthio group into a strongly electron-withdrawing sulfinyl or sulfonyl group. This, in turn, would have a profound impact on the reactivity of the indene ring system. mdpi.com

Reduction: The methylthio group can be reduced to a thiol group (-SH). researchgate.net This conversion typically requires the use of potent reducing agents like lithium aluminum hydride (LiAlH4). researchgate.net

Substitution: The indene core of 1H-Indene, 3-(methylthio)- can undergo substitution reactions with various electrophiles, including halogens and alkylating agents. researchgate.net The regioselectivity of these substitutions will be influenced by the directing effects of the methylthio group and any other substituents present on the indene ring.

Spectroscopic Characterization and Analytical Techniques for 1h Indene, 3 Methylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) is instrumental in identifying the number of different types of protons in a molecule and their neighboring environments. In 1H-Indene, 3-(methylthio)-, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons on the fused benzene (B151609) ring, the protons on the five-membered ring, and the protons of the methylthio group.

The chemical shifts (δ) are influenced by the electronic environment of each proton. Aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The protons on the five-membered ring of the indene (B144670) system and the methyl protons of the methylthio group will have characteristic chemical shifts that allow for their precise assignment. Spin-spin coupling between adjacent, non-equivalent protons provides further structural information, revealing the connectivity of the carbon framework.

Table 1: Predicted ¹H NMR Spectral Data for 1H-Indene, 3-(methylthio)-

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H 7.1 - 7.5 Multiplet -
Vinylic-H (C2) ~6.5 Triplet ~2.0
Methylene-H (C1) ~3.4 Doublet ~2.0
Methyl-H (-SCH₃) ~2.5 Singlet -

Note: This table is based on theoretical predictions and data from structurally similar compounds, as specific experimental data was not available in the cited sources.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon backbone of a molecule. Each unique carbon atom in 1H-Indene, 3-(methylthio)- gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

The spectrum would show signals for the aromatic carbons, the sp² and sp³ carbons of the five-membered ring, and the carbon of the methyl group. The carbon atom attached to the sulfur (C3) is expected to be significantly influenced by the heteroatom, leading to a characteristic chemical shift. Analysis of the ¹³C NMR spectrum allows for a complete mapping of the carbon skeleton. While specific experimental data for 3-(methylthio)indene is not detailed in the provided literature, analysis of related indene structures provides a basis for expected chemical shifts rsc.org.

Table 2: Predicted ¹³C NMR Spectral Data for 1H-Indene, 3-(methylthio)-

Carbon Assignment Predicted Chemical Shift (ppm)
C-S (C3) 135 - 145
Aromatic Quaternary 140 - 150
Aromatic CH 120 - 130
Vinylic CH (C2) 115 - 125
Methylene (B1212753) CH₂ (C1) 35 - 45
Methyl (-SCH₃) 15 - 25

Note: This table is based on theoretical predictions and data from structurally similar compounds, as specific experimental data was not available in the cited sources.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of 1H-Indene, 3-(methylthio)- is approximately 162.25 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for separating volatile compounds from a mixture and identifying them based on their mass spectrum. For a pure sample of 1H-Indene, 3-(methylthio)-, GC-MS would provide a retention time characteristic of the compound and a mass spectrum showing the molecular ion peak (M⁺).

The electron ionization (EI) mass spectrum would display a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation of the molecular ion provides a unique fingerprint. Common fragmentation pathways for such molecules may include the loss of a methyl radical (•CH₃) from the methylthio group, leading to a fragment ion at m/z [M-15], or the loss of the entire thio-methyl group (•SCH₃), resulting in an ion at m/z [M-47].

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For 1H-Indene, 3-(methylthio)-, with a molecular formula of C₁₀H₁₀S, HRMS would confirm this composition by measuring the exact mass of the molecular ion to several decimal places. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thus providing definitive identification rsc.org.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and are used to identify the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of 1H-Indene, 3-(methylthio)- would exhibit characteristic absorption bands corresponding to its structural features. Key expected absorptions include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the CH₂ and CH₃ groups, appearing just below 3000 cm⁻¹.

C=C stretching: From both the aromatic ring and the five-membered ring, observed in the 1600-1450 cm⁻¹ region.

C-S stretching: A weaker absorption typically found in the 800-600 cm⁻¹ region.

C-H bending: Out-of-plane bends for the substituted benzene ring appear in the 900-675 cm⁻¹ region, which can help determine the substitution pattern.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. For 1H-Indene, 3-(methylthio)-, the C=C bonds of the aromatic and indene rings, as well as the C-S bond, would be expected to show strong signals in the Raman spectrum. This technique provides complementary information to IR spectroscopy for a full vibrational analysis.

Table 3: Key Compound Names

Compound Name
1H-Indene, 3-(methylthio)-

Advanced Structural Characterization (e.g., X-ray Crystallography of Related Indene Derivatives)

A pertinent example is the crystal structure of 3-(phenylthio)indene. The analysis of this compound reveals key structural features that are likely to be shared with its methylthio counterpart. The crystallographic data for 3-(phenylthio)indene, C15H12S, indicates an orthorhombic crystal system. mdpi.com

Below is a summary of the crystallographic data for 3-(phenylthio)indene, which serves as a valuable reference for understanding the structural characteristics of 1H-Indene, 3-(methylthio)-.

Parameter Value
Crystal System Orthorhombic
Space Group P2(1)2(1)2(1) (no. 19)
a (Å) 5.8138(6)
b (Å) 11.431(1)
c (Å) 17.158(2)
V (ų) 1140.3
Z 4
Rgt(F) 0.041
wRref(F²) 0.115
Temperature (K) 296

Table 1: Crystallographic data for the related compound, 3-(phenylthio)indene. mdpi.com

The data from 3-(phenylthio)indene suggests that the indenyl group in such compounds is essentially planar. mdpi.com This planarity is a critical feature, influencing the electronic properties and reactivity of the molecule. The substitution at the 3-position with a thioether linkage introduces specific bond angles and lengths that define the geometry around the sulfur atom and its connection to the indene ring.

Further research into the synthesis of various 1- and 3-substituted alkylindenes, including 2-methylindene and 3-(methylthio)indene, has been conducted. mdpi.com These studies often involve the conversion of substituted indenes into trimethylsilyl (B98337) derivatives, which are then used to synthesize titanium complexes. mdpi.com While these studies focus on the application of these compounds as polymerization catalysts, the underlying synthesis and characterization provide a basis for preparing high-purity crystalline samples suitable for X-ray diffraction analysis.

The structural information gleaned from related derivatives is invaluable for predicting the molecular conformation and packing of 1H-Indene, 3-(methylthio)- in the solid state. It allows for informed hypotheses about the influence of the methylthio group on the crystal lattice and intermolecular interactions.

Computational and Theoretical Studies on 1h Indene, 3 Methylthio and Indene Frameworks

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of molecules. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) has become a popular quantum chemical method for studying the structure-property relationships of crystalline compounds and molecules. nih.govmdpi.com It is based on the principle that the total energy of a system is a unique functional of its electron density. nih.gov By minimizing the total energy with respect to the electron density, the ground state of the system can be determined. nih.gov DFT is widely used to predict molecular geometries, vibrational frequencies, and relative energies of different isomers and conformers.

For indene (B144670) frameworks, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. These calculations are crucial for determining the most stable three-dimensional structure of the molecule. The stability of different substituted indenes can be compared by calculating their total electronic energies. For instance, DFT could be used to determine the preferred orientation of the methylthio group in 1H-Indene, 3-(methylthio)-.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Indene Framework

Parameter Typical Value
C-C (benzene ring) 1.39 - 1.42 Å
C-C (five-membered ring, double bond) 1.35 - 1.37 Å
C-C (five-membered ring, single bond) 1.48 - 1.52 Å
C-H 1.08 - 1.10 Å
C-C-C (benzene ring) ~120°

Note: These are typical values and can vary depending on the specific substituents and the level of theory used.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. rsc.orgrsc.orgresearchgate.net It is a powerful tool for predicting electronic absorption spectra by calculating the energies of vertical electronic excitations from the ground state to various excited states. rsc.orgresearchgate.net This method can provide insights into the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions.

For substituted indenes, TD-DFT can be used to understand how modifications to the indene core affect its absorption of ultraviolet and visible light. aip.org For example, the introduction of a methylthio group would be expected to alter the electronic transitions compared to unsubstituted indene. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, which corresponds to the intensity of the absorption. nih.gov

Table 2: Example of TD-DFT Calculated Excitation Energies for a Generic Indene System

Transition Excitation Energy (eV) Oscillator Strength
S0 → S1 4.5 0.02
S0 → S2 5.2 0.85

Note: These values are illustrative and would be specific to the molecule and computational method.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.comwikipedia.orgfiveable.me The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A large HOMO-LUMO gap generally implies high stability and low reactivity.

For indene derivatives, the nature and position of substituents can significantly influence the energies of the frontier orbitals and the size of the HOMO-LUMO gap. researchgate.net Electron-donating groups, such as the methylthio group, are expected to raise the energy of the HOMO, while electron-withdrawing groups would lower the energy of the LUMO. researchgate.netmdpi.com These effects can be quantified using DFT calculations to predict how substitutions will alter the electronic properties and reactivity of the indene framework.

Table 3: Effect of Substituents on HOMO-LUMO Gap in a Model Aromatic System

Substituent HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
-H -6.2 -1.1 5.1
-CH3 (donating) -5.9 -1.0 4.9

Note: This table illustrates general trends. Actual values depend on the parent molecule and computational details.

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. researchgate.net Hyperconjugation is the interaction of electrons in a sigma orbital with an adjacent empty or partially filled p-orbital or a pi orbital to give an extended molecular orbital. researchgate.net In some systems, hyperconjugation can contribute to aromaticity, a phenomenon known as hyperconjugative aromaticity. researchgate.netnih.gov

Computational studies on indene and its derivatives can quantify their aromatic character. nih.gov Methods such as Nucleus-Independent Chemical Shift (NICS) calculations are used to assess the degree of aromaticity in the fused rings of the indene system. Studies have shown that substituents on the five-membered ring of cyclopentadiene, a component of the indene structure, can influence its aromaticity through hyperconjugative interactions. nih.gov For instance, σ-donor substituents can enhance the aromatic character, while σ-acceptors can diminish it. nih.gov These computational analyses provide a deeper understanding of the electronic structure and stability of substituted indenes.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and thermodynamic properties of molecules. nih.gov

For flexible molecules like substituted indenes, MD simulations can explore the different accessible conformations and the energy barriers between them. Conformational analysis is crucial for understanding how the shape of a molecule influences its properties and interactions with other molecules. rsc.orgnih.gov For 1H-Indene, 3-(methylthio)-, conformational analysis would focus on the rotation around the C-S bond and the puckering of the five-membered ring. These studies can identify the lowest energy conformers, which are the most populated at thermal equilibrium.

Theoretical Approaches to Structure-Property Relationships (e.g., Odor-Structure Relationships for Indan (B1671822) Musks)

Theoretical and computational methods are widely used to establish quantitative structure-property relationships (QSPR). A notable application in the context of indene-related compounds is the study of odor-structure relationships (OSRs) for indan and tetralin musks. oup.comnih.govoup.com These studies aim to identify the molecular features responsible for the characteristic musk odor.

Computational approaches to OSRs involve calculating a set of molecular descriptors for a series of compounds with known odors. oup.comoup.com These descriptors can be steric (related to size and shape) or electronic (related to charge distribution and orbital energies). rsc.org Statistical methods and machine learning algorithms, such as genetic algorithms and neural networks, are then used to build a model that can differentiate between musks and non-musks based on these descriptors. nih.govrsc.org Such studies have successfully identified key structural fragments and electronic properties that are important for a molecule to exhibit a musk odor. oup.com

Advanced Applications and Functionalization of Indene Systems in Chemical Research

Design and Synthesis of Ligands for Catalysis

The indenyl ligand, the deprotonated form of indene (B144670), is a cornerstone in organometallic chemistry, prized for its unique electronic and steric properties that can be readily modified by substitution. The introduction of a methylthio group at the 3-position of the indene ring, affording 1H-Indene, 3-(methylthio)- , creates a ligand precursor with distinct characteristics that influence the behavior of the resulting metal complexes in catalytic applications.

Indene and its derivatives are widely utilized as ligands in organometallic chemistry. researchgate.netThe fusion of a benzene (B151609) ring to the cyclopentadienyl (B1206354) moiety in the indenyl ligand introduces electronic and steric effects that differ from those of the simpler cyclopentadienyl ligand. This often leads to enhanced catalytic activity, a phenomenon sometimes referred to as the "indenyl effect." The presence of substituents on the indenyl ring system allows for the precise tuning of the electronic and steric environment around the metal center, thereby influencing the catalytic performance of the resulting complex.

The synthesis of 1H-Indene, 3-(methylthio)- provides a valuable precursor for a heteroatom-substituted indenyl ligand. The sulfur atom in the methylthio group can potentially interact with the metal center or influence the electronic properties of the indenyl ligand through inductive and resonance effects. This modification can impact the stability, reactivity, and selectivity of the corresponding organometallic catalysts.

Metallocenes, particularly those of Group 4 metals like titanium and zirconium, are a critical class of catalysts for olefin polymerization. The properties of these catalysts can be systematically altered by modifying the structure of the cyclopentadienyl-type ligands.

1H-Indene, 3-(methylthio)- has been used as a precursor to synthesize indenyl-containing metallocene complexes. Research has documented the synthesis of a half-sandwich titanium dichloride complex from 1H-Indene, 3-(methylthio)- (see Figure 1). researchgate.net

Figure 1: Synthesis of 3-(methylthio)indene and its corresponding half-sandwich titanium dichloride complex.

In a separate study, a variety of substituted indenes, including 1H-Indene, 3-(methylthio)- , were prepared and subsequently converted into their corresponding trimethylsilyl (B98337) derivatives. These were then reacted with titanium tetrachloride to yield (R-Ind)TiCl₃ complexes. These complexes were evaluated as catalysts for the polymerization of styrene (B11656). While many of the substituted indenyl titanium complexes showed good to very good syndiospecificity, the complex derived from 1H-Indene, 3-(methylthio)- , specifically (3-MeS-Ind)TiCl₃, was found to be ineffective as a styrene polymerization catalyst under the tested conditions.

Catalyst Precursor Activity in Styrene Polymerization Syndiospecificity (%)
(3-MeS-Ind)TiCl₃IneffectiveNot Applicable
Other (R-Ind)TiCl₃Varied65-98

This finding highlights the sensitivity of catalytic activity to the nature of the substituent on the indenyl ligand. While the methylthio group in this specific titanium trichloride (B1173362) complex did not promote styrene polymerization, the catalytic potential of the corresponding titanium dichloride complex and other metallocenes derived from 1H-Indene, 3-(methylthio)- in other polymerization reactions or organic transformations remains an area for further investigation. The electronic modification provided by the methylthio group could prove beneficial in different catalytic cycles.

Development of Functional Materials

Indene derivatives are recognized as valuable building blocks for functional materials, with potential applications in areas such as organic photovoltaics. researchgate.netThe ability to incorporate specific functional groups onto the indene scaffold is key to designing materials with desired electronic and optical properties.

While the broader class of indene-containing compounds is of interest for functional materials, specific research detailing the application of 1H-Indene, 3-(methylthio)- as a direct precursor for organic electronic and photonic materials is not extensively documented in publicly available literature. The electronic properties of polymers are highly dependent on their molecular structure. For instance, in polythiophenes, the introduction of different substituent groups can significantly alter properties such as the band gap and conductivity. mdpi.comBy analogy, the presence of the sulfur-containing methylthio group in a polymerized form of 1H-Indene, 3-(methylthio)- could potentially influence the electronic characteristics of the resulting material, though specific studies on this are yet to be widely reported.

The incorporation of functionalized monomers into polymer chains is a common strategy for developing new materials with tailored properties. While there is research on the terpolymerization of indene with other monomers like methyl methacrylate (B99206) and acrylonitrile, specific studies detailing the polymerization of 1H-Indene, 3-(methylthio)- or its incorporation into polymer systems are not readily found in the surveyed literature. The synthesis of polymers with sulfur-containing side chains is an area of interest for creating materials with specific optical and electronic properties, as well as for applications requiring metal coordination.

Synthetic Building Blocks for Complex Molecules

The indene skeleton is a structural motif found in a number of biologically active compounds and natural products. researchgate.netConsequently, functionalized indenes are valuable intermediates in organic synthesis. 1H-Indene, 3-(methylthio)- represents a versatile building block, with the methylthio group offering a handle for further chemical transformations. For instance, the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, or the methylthio group could potentially be displaced or transformed, allowing for the introduction of other functionalities. However, specific examples of the use of 1H-Indene, 3-(methylthio)- in the total synthesis of complex natural products or pharmaceuticals are not prominently featured in the current body of scientific literature. The development of synthetic routes to complex molecules often relies on the availability of a diverse pool of functionalized starting materials, and 1H-Indene, 3-(methylthio)- contributes to this pool, even if its specific applications in multi-step syntheses are not yet widely published. vapourtec.comnih.gov

Intermediates in Advanced Organic Synthesis

The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene (B43876) ring, is a versatile structure in organic chemistry. The introduction of a methylthio group at the 3-position of the 1H-indene core, yielding 1H-Indene, 3-(methylthio)-, creates a valuable intermediate for a variety of advanced organic syntheses. This substitution pattern opens up avenues for further functionalization, making it a key building block in the construction of more complex molecular architectures.

One of the notable applications of 1H-Indene, 3-(methylthio)- as a synthetic intermediate is in the field of organometallic chemistry. Research has demonstrated its use in the synthesis of heteroatom-substituted group 4 bis(indenyl)metallocene complexes. These complexes, particularly those involving titanium, are of significant interest as precursors for catalysts in polymerization processes. The synthesis of a half-sandwich titanium dichloride complex from 3-(methylthio)indene highlights its utility in creating electronically modified cyclopentadienyl ligands, which can lead to metallocenes with altered and potentially enhanced catalytic properties.

The reactivity of the methylthio group and the indene core allows for a range of chemical transformations. The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents, or reduced to a thiol. The indene ring system itself can undergo substitution reactions. This versatility makes 1H-Indene, 3-(methylthio)- a strategic starting material for the synthesis of multifunctional indenes, which are crucial for developing novel organic materials and ligands for organometallic chemistry.

Scaffolds for Bioactive Molecules in Drug Discovery Research

The indene scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals. The structural rigidity and synthetic tractability of the indene nucleus make it an attractive template for the design of new therapeutic agents targeting a wide array of biological targets. While extensive research has been conducted on various indene derivatives, the specific role of 1H-Indene, 3-(methylthio)- as a scaffold for bioactive molecules is an area of growing interest.

Indene-based structures are recognized as a source of bioactive compounds in drug discovery and development. The functionalization of the indene core allows for the precise spatial arrangement of pharmacophoric features, enabling interactions with biological macromolecules. For instance, indene derivatives have been investigated as retinoic acid receptor α (RARα) agonists, which are important targets in cancer therapy. The indene skeleton provides a stable framework for the attachment of various substituents that can modulate the binding affinity and biological activity.

Furthermore, dihydro-1H-indene derivatives have been designed and evaluated as tubulin polymerization inhibitors, demonstrating anti-angiogenic and antitumor potency. These findings underscore the potential of the indene scaffold to generate potent and selective inhibitors of key biological processes implicated in disease. The introduction of a methylthio group, as in 1H-Indene, 3-(methylthio)-, can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within a biological target, potentially enhancing binding affinity and efficacy. While specific examples of drugs derived directly from the 1H-Indene, 3-(methylthio)- scaffold are not yet prominent in the literature, its utility as a versatile intermediate suggests significant potential for its application in the development of novel bioactive compounds.

Future Research Perspectives on 1h Indene, 3 Methylthio

Innovations in Synthesis and Derivatization

Future synthetic research on 1H-Indene, 3-(methylthio)- is expected to move beyond traditional methods towards more efficient and versatile strategies. Innovations will likely focus on the development of novel catalytic systems and the exploration of advanced organic transformations to access a diverse range of derivatives.

A promising avenue for innovation lies in the application of transition-metal-catalyzed C-H activation . This powerful technique could enable the direct functionalization of the indene (B144670) core, offering a more atom-economical and environmentally friendly approach compared to classical methods that often require pre-functionalized starting materials. researchgate.net For instance, palladium or rhodium catalysts could be employed to introduce various substituents at specific positions on the indene ring, leveraging the directing ability of the methylthio group. nih.govrsc.orgrsc.orgresearchgate.net This would allow for the synthesis of a library of novel 1H-Indene, 3-(methylthio)- derivatives with tailored electronic and steric properties.

Furthermore, the development of novel derivatization strategies for the methylthio group will be crucial. While the sulfur atom offers a handle for various transformations, future research could explore innovative methods to modify this group, such as selective oxidation to sulfoxides and sulfones, or its use as a leaving group in cross-coupling reactions. Such derivatization would significantly expand the chemical space accessible from 1H-Indene, 3-(methylthio)-, paving the way for the creation of molecules with diverse functionalities. The modular nature of indene-derived phosphorus-thioether ligands in catalysis highlights the potential for creating valuable derivatives. bohrium.comresearchgate.net

Synthetic Strategy Potential Advantages Key Research Focus
Transition-Metal-Catalyzed C-H Activation High atom economy, regioselectivity, access to novel derivatives.Development of efficient catalysts, understanding directing group effects. researchgate.netnih.govrsc.orgrsc.orgresearchgate.net
Novel Derivatization of the Methylthio Group Increased molecular diversity, access to different oxidation states and coupling partners.Exploring selective oxidation methods, development of new cross-coupling protocols.
Copper-Catalyzed Arylative Cyclization Access to polysubstituted indenes from simple precursors.Broadening the scope of aryl donors and arylalkynes. acs.orgnih.gov

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of 1H-Indene, 3-(methylthio)- is paramount for the rational design of new synthetic methods and the prediction of reaction outcomes. Future research should aim to elucidate the intricate details of both established and novel reactions involving this compound.

Investigating the mechanisms of electrophilic and nucleophilic aromatic substitution on the indene ring will be a key area of focus. masterorganicchemistry.comnih.govresearchgate.netlumenlearning.comnih.gov The interplay between the electron-donating or -withdrawing nature of the methylthio group and the inherent reactivity of the indene system needs to be systematically studied. masterorganicchemistry.com Such studies, combining experimental kinetics with computational modeling, will provide valuable insights into the regioselectivity and reactivity of these transformations.

Furthermore, as more complex, multi-step cascade reactions are developed for the synthesis of indene derivatives, a deep mechanistic understanding will be essential. researchgate.net For example, elucidating the role of transient intermediates and the catalytic cycle in transition-metal-catalyzed reactions will enable the optimization of reaction conditions and the expansion of their substrate scope. nih.govrsc.orgrsc.org

Transformation Type Key Mechanistic Questions Investigative Techniques
Electrophilic/Nucleophilic Substitution Regioselectivity, role of the methylthio group, nature of intermediates. masterorganicchemistry.comnih.govresearchgate.netKinetic studies, isotopic labeling, computational modeling.
Transition-Metal-Catalyzed Reactions Catalytic cycle, role of ligands, nature of active species. nih.govrsc.orgrsc.orgIn-situ spectroscopy, isolation and characterization of intermediates.
Cascade Reactions Sequence of elementary steps, factors controlling selectivity.Trapping of intermediates, detailed computational analysis. researchgate.net

Predictive Computational Chemistry for Novel Indene Designs

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in accelerating the discovery and development of novel indene derivatives based on the 1H-Indene, 3-(methylthio)- scaffold. imist.manih.gov Predictive modeling can guide synthetic efforts by identifying promising target molecules with desired properties, thereby reducing the need for extensive empirical screening.

Frontier Molecular Orbital (FMO) analysis using DFT can provide crucial insights into the electronic properties of 1H-Indene, 3-(methylthio)- and its derivatives. researchgate.netsemanticscholar.orgresearchgate.net By calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the reactivity, electronic transitions, and potential applications of these compounds in areas like organic electronics. imist.manih.govsemanticscholar.org

Computational screening of virtual libraries of 1H-Indene, 3-(methylthio)- derivatives will enable the identification of candidates with optimized properties for specific applications. mdpi.com For example, by systematically modifying the substituents on the indene ring, it will be possible to tune the HOMO-LUMO gap to achieve desired optical and electronic characteristics for use in organic semiconductors or as sensitizers in solar cells. researchgate.netcnr.it

Computational Method Predicted Properties Potential Impact
Density Functional Theory (DFT) Molecular geometry, electronic structure, vibrational frequencies. imist.manih.govRational design of molecules with tailored properties.
Frontier Molecular Orbital (FMO) Analysis Reactivity, electronic transitions, HOMO-LUMO gap. researchgate.netsemanticscholar.orgresearchgate.netGuidance for synthesis of materials for electronic applications.
Computational Screening Identification of lead compounds with optimized properties. mdpi.comAcceleration of the discovery process for new materials and drugs.

Exploration of Emerging Applications in Interdisciplinary Fields

The unique structural features of 1H-Indene, 3-(methylthio)- make it a promising candidate for a wide range of applications in various interdisciplinary fields. Future research should focus on exploring these emerging applications, moving beyond traditional chemical synthesis.

In the field of materials science , derivatives of 1H-Indene, 3-(methylthio)- could find use in the development of novel conductive polymers and organic electronic devices. researchgate.netresearchgate.netiarjset.comrsc.org The presence of the sulfur atom and the extended π-system of the indene core could facilitate charge transport, making these materials suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rug.nl

The thioether functionality also suggests potential applications in catalysis , where indene-based thioether ligands have already shown promise. bohrium.comresearchgate.netresearchgate.netbohrium.comnih.gov The development of chiral derivatives of 1H-Indene, 3-(methylthio)- could lead to new and efficient catalysts for asymmetric synthesis.

Furthermore, the indene scaffold is a known pharmacophore in medicinal chemistry. Future research could explore the biological activities of 1H-Indene, 3-(methylthio)- derivatives, for instance, as anticancer or anti-inflammatory agents. The development of fluorescent derivatives could also open up possibilities in sensing and bioimaging . nih.govresearchgate.netnih.gov

Interdisciplinary Field Potential Application Key Research Directions
Materials Science Conductive polymers, organic electronics. researchgate.netresearchgate.netiarjset.comrsc.orgrug.nlSynthesis and characterization of polymeric materials, device fabrication and testing.
Catalysis Asymmetric catalysis, organometallic chemistry. bohrium.comresearchgate.netresearchgate.netbohrium.comnih.govDesign and synthesis of chiral ligands, evaluation of catalytic activity.
Medicinal Chemistry & Bioimaging Drug discovery, fluorescent probes. nih.govresearchgate.netnih.govScreening for biological activity, synthesis of fluorescent derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1H-Indene, 3-(methylthio)-, and how can experimental protocols be optimized?

  • Methodological Answer : Synthesis typically involves functionalization of the indene core via nucleophilic substitution or thiol-ene reactions. For reproducible protocols, use anhydrous conditions with catalysts like BF₃·Et₂O or transition-metal complexes (e.g., Pd/C). Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of methylthiolating agents (e.g., NaSCH₃ or CH₃SH gas). Always characterize intermediates using NMR (¹H/¹³C) and GC-MS to confirm purity .
  • Key Parameters Table :

ParameterOptimization StrategyCharacterization Tool
SolventUse DMF or THF for polar intermediatesNMR, GC-MS
CatalystScreen Pd/C vs. BF₃·Et₂O for yieldTLC, HPLC

Q. Which spectroscopic techniques are critical for characterizing 1H-Indene, 3-(methylthio)-, and how should data be interpreted?

  • Methodological Answer : Prioritize ¹H NMR (δ 6.5–7.8 ppm for aromatic protons; δ 2.1–2.5 ppm for methylthio groups) and IR (C-S stretch at 600–700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve structural overlaps. Cross-reference spectral databases (e.g., NIST Chemistry WebBook) to validate assignments .

Q. What are the stability profiles of 1H-Indene, 3-(methylthio)- under varying storage conditions?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., sulfoxide derivatives) indicate susceptibility to oxidative stress. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 1H-Indene, 3-(methylthio)- in novel reaction systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electron density distributions and identify reactive sites (e.g., sulfur atom for electrophilic attacks). Compare HOMO-LUMO gaps with experimental kinetic data to validate models. Use software like Gaussian or ORCA, and archive inputs/outputs in standardized formats (e.g., .mol, InChI) for reproducibility .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for 1H-Indene, 3-(methylthio)- derivatives?

  • Methodological Answer : Apply the FINER framework to evaluate data quality:

  • Feasibility : Confirm crystallography purity (≥99% via HPLC).
  • Novelty : Cross-check with literature (e.g., NIST or PubChem entries for analogous structures).
  • Ethical : Disclose all raw data in appendices for peer review .
    • Data Reconciliation Table :
TechniqueDiscrepancy SourceResolution Strategy
NMRDynamic equilibria (tautomers)Low-temperature NMR (–40°C)
X-rayCrystal packing effectsCompare with computational conformers

Q. What strategies are effective for studying the biological activity of 1H-Indene, 3-(methylthio)-, particularly in enzyme inhibition assays?

  • Methodological Answer : Design dose-response assays (IC₅₀/EC₅₀) using recombinant enzymes (e.g., cytochrome P450 isoforms). Include positive/negative controls and triplicate runs. Validate results with statistical tests (ANOVA, p < 0.05). For mechanism-of-action studies, employ kinetic analyses (Lineweaver-Burk plots) and molecular docking (AutoDock Vina) to map binding interactions .

Q. How can researchers leverage InChI identifiers to integrate structural data of 1H-Indene, 3-(methylthio)- across interdisciplinary studies?

  • Methodological Answer : Generate InChI strings (e.g., InChI=1S/C10H10S/c1-11-10-7-8-4-2-3-5-9(8)6-10/h2-7H,1H3) to standardize structural representations. Use these identifiers in databases (e.g., PubChem, ChemSpider) to link spectral, synthetic, and toxicological data. This ensures consistency in meta-analyses and machine-learning workflows .

Guidance for Data Presentation

  • Tables/Figures : Include reaction yield comparisons, spectral peak assignments, and statistical analyses. Label axes with SI units and error bars (±SEM) .
  • Ethical Reporting : Disclose conflicts of interest and raw data repositories (e.g., Zenodo) per ICMJE standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.